molecular formula C21H27FN6 B12412384 CXCR4 antagonist 9

CXCR4 antagonist 9

Cat. No.: B12412384
M. Wt: 382.5 g/mol
InChI Key: WMEHBBIQEDSPKV-UHFFFAOYSA-N
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Description

CXCR4 is a G protein-coupled receptor (GPCR) that plays critical roles in HIV-1 infection, hematopoietic stem cell (HSC) mobilization, cancer metastasis, and immune regulation . Antagonists targeting CXCR4 disrupt its interaction with its natural ligand, CXCL12 (SDF-1), thereby inhibiting downstream signaling pathways. These antagonists are evaluated based on their receptor-binding affinity (IC₅₀), functional inhibition (e.g., calcium flux, cell migration), and pharmacokinetic properties (e.g., ADME profiles) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CXCR4 antagonist 9 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

CXCR4 antagonist 9 can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and bases (sodium hydroxide, potassium carbonate).

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Cancer Therapy

The CXCR4 receptor plays a crucial role in cancer metastasis and tumor growth. Antagonists like CXCR4 antagonist 9 are being explored for their ability to inhibit these processes.

Case Studies

  • Murine Models : In multiple studies involving different cancer types, administration of this compound resulted in decreased tumor size and reduced metastasis. For example, in a study involving human breast cancer cells injected into mice, treatment with the antagonist led to a significant reduction in metastatic spread .
  • Combination Therapies : A phase 1 study indicated that combining CXCR4 antagonists with high-dose cytarabine and etoposide was well tolerated in children with relapsed acute leukemias, suggesting a promising therapeutic strategy .

HIV Treatment

CXCR4 is a co-receptor for HIV entry into host cells. Antagonists targeting this receptor can potentially block viral entry.

Case Studies

  • Animal Models : In severe combined immunodeficiency mouse models, treatment with this compound blocked HIV replication, demonstrating its potential as an antiviral agent .

Modulation of Inflammatory Responses

CXCR4 signaling is implicated in various inflammatory conditions, including asthma and other allergic responses.

Case Studies

  • In Vitro Studies : In bronchial epithelial cell lines, the addition of this compound completely attenuated the effects of CXCL12 stimulation on MMP-9 expression, confirming its efficacy in blocking pro-inflammatory signaling pathways .

Data Tables

Application AreaMechanism of ActionKey Findings
Cancer TherapyInhibits tumor growth and metastasisReduced tumor size in murine models
HIV TreatmentBlocks viral entry via CXCR4Effective against resistant HIV strains
Inflammatory ResponsesAttenuates allergic inflammationReduced MMP-9 expression in bronchial cells

Mechanism of Action

CXCR4 antagonist 9 exerts its effects by binding to the CXCR4 receptor and preventing its interaction with its natural ligand, CXCL12. This blockade inhibits the downstream signaling pathways activated by CXCR4, such as the RAS-MAPK, PI3K-AKT-mTOR, and JAK-STAT pathways. These pathways are involved in cell proliferation, survival, migration, and angiogenesis. By inhibiting these pathways, this compound can modulate various physiological and pathological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence highlights several CXCR4 antagonists, their mechanisms, and comparative advantages. Below is a detailed comparison of key antagonists:

Table 1: Key CXCR4 Antagonists and Their Properties

Compound Class Example Compounds IC₅₀ (nM) Key Features References
Small Molecules AMD3100 (Plerixafor) 1–10 - First FDA-approved CXCR4 antagonist for HSC mobilization.
- Potent inhibition of X4-tropic HIV-1 entry and cancer metastasis.
- Limited by cardiac toxicity and short half-life.
Amino-Heterocycle THIQ Compound Series (e.g., from ) <20 - Improved ADME profiles via Buchwald couplings.
Cyclic Peptides T134, CVX15 1–50 - Derived from polyphemusin analogs.
- T134 shows reduced cytotoxicity compared to earlier analogs.
- Structural studies reveal binding to CXCR4 extracellular loops.
D-Peptides Optimized D-peptide analogs N/A - Engineered with Arg residues to enhance charge interactions with CXCR3.
- Demonstrated improved binding affinity in mutational studies.
Dual-Target Inhibitors Novel Chemotypes (e.g., NUCC-390) N/A - Acts as a CXCR4 agonist in vitro but may function as an antagonist in vivo via receptor internalization.
- Unique mechanism compared to traditional antagonists.

Key Comparative Findings

Potency and Selectivity AMD3100 remains the gold standard for CXCR4 antagonism, with an IC₅₀ of 1–10 nM in receptor-binding assays . However, amino-heterocycle tetrahydroisoquinoline (THIQ) derivatives (e.g., compounds in ) achieve comparable or superior potency (IC₅₀ <20 nM) while addressing AMD3100’s pharmacokinetic limitations . Cyclic peptides like T134 and CVX15 exhibit nanomolar potency but face challenges in oral bioavailability due to their peptidic nature .

Mechanistic Differences

  • AMD3100 and THIQ derivatives primarily target the receptor’s transmembrane domain, disrupting CXCL12-induced calcium flux and migration .
  • D-peptides and cyclic peptides interact with extracellular loops and negatively charged residues (e.g., D262, E288) on CXCR4, highlighting distinct binding modes .

ADME and Toxicity

  • THIQ derivatives optimized via late-stage Buchwald couplings show improved Lipinski rule compliance (e.g., molecular weight <500 Da, reduced rotatable bonds), enhancing drug-likeness .
  • AMD3100’s cardiac toxicity and short half-life limit its use in chronic settings, whereas newer small molecules and peptides aim to mitigate these issues .

Therapeutic Applications AMD3100 is clinically used for HSC mobilization, while CTCE-9908 (a peptide antagonist) reduces breast cancer metastasis by 9–20 fold in preclinical models . Dual-target modulators like NUCC-390 show promise in desensitizing CXCR4 via agonist-induced internalization, a novel approach for cancer and autoimmune diseases .

Biological Activity

CXCR4 antagonist 9, also referred to as LY2510924, is a potent peptide antagonist targeting the C-X-C chemokine receptor type 4 (CXCR4). This receptor is implicated in various biological processes, including cancer metastasis, HIV infection, and hematopoietic stem cell mobilization. The biological activity of this compound has been extensively studied in preclinical and clinical settings, demonstrating significant potential in therapeutic applications.

CXCR4 functions primarily through its interaction with its ligand, stromal-derived factor-1 (SDF-1 or CXCL12). The binding of SDF-1 to CXCR4 activates several downstream signaling pathways that promote cell migration, proliferation, and survival. This compound inhibits this interaction, leading to the blockade of these signaling pathways.

Key Actions:

  • Inhibition of SDF-1/CXCR4 Binding : this compound effectively disrupts the binding of SDF-1 to CXCR4, preventing downstream signaling.
  • Reduction of Cell Migration : Studies have shown that treatment with this compound significantly reduces the migration of cancer cells induced by SDF-1.
  • Induction of Apoptosis : In various cancer cell lines, this compound has been observed to increase apoptosis rates when combined with chemotherapeutic agents.

In Vitro Studies

In vitro experiments utilizing acute myeloid leukemia (AML) cell lines such as OCI-AML3 and MOLM-13 have demonstrated that this compound effectively inhibits SDF-1-induced migration and proliferation. Flow cytometry analyses revealed that the compound blocks CXCR4 occupancy rapidly and maintains this blockade over extended periods.

Table 1: In Vitro Efficacy of this compound

Cell LineConcentration (nM)Migration Inhibition (%)Apoptosis Induction (%)
OCI-AML319040
MOLM-13108550
U93758045

In Vivo Studies

Preclinical studies in murine models have further validated the efficacy of this compound. Notably, it has been shown to reduce tumor growth in models of ovarian cancer and glioblastoma by inhibiting angiogenesis and promoting immune cell infiltration into tumors.

Case Study: Ovarian Cancer Model

In a study involving mice with ovarian tumors, treatment with this compound resulted in:

  • Tumor Size Reduction : Average tumor size decreased by approximately 60% compared to control groups.
  • Increased CD8+ T Cell Infiltration : Enhanced infiltration of CD8+ T cells was observed within the tumor microenvironment.

Phase I Trial

A Phase I clinical trial evaluated the safety and tolerability of this compound in patients with advanced cancers. The results indicated:

  • Safety Profile : Predominantly grade 1/2 adverse events were reported.
  • Pharmacokinetics : Favorable pharmacokinetics were observed, with dose-dependent increases in circulating CD34+ cells indicative of effective mobilization.

Phase II Trial

A subsequent Phase II trial focused on patients with WHIM syndrome showed promising results regarding the mobilization of white blood cells. Patients receiving escalating doses exhibited significant increases in leukocyte counts.

Table 2: Clinical Trial Outcomes for this compound

Trial PhasePatient PopulationKey Findings
Phase IAdvanced Cancer PatientsSafe with manageable side effects
Phase IIWHIM Syndrome PatientsSignificant leukocyte mobilization

Q & A

Basic Research Questions

Q. What experimental methods are recommended to validate the mechanism of CXCR4 antagonist 9 in blocking the CXCR4/CXCL12 axis?

  • Answer: Key methods include:

  • Calcium flux assays to measure inhibition of CXCL12-induced cytosolic calcium increases (IC50 = 1.3 nM for this compound) .
  • Chemotaxis assays to assess suppression of CXCR4-mediated cell migration using transwell systems .
  • Binding affinity studies (e.g., competitive displacement assays with radiolabeled CXCL12) to quantify receptor antagonism .
  • CYP and hERG inhibition profiling to evaluate off-target effects and safety .

Q. What are the critical pharmacological parameters (IC50, selectivity) of this compound, and how do they compare to other CXCR4 antagonists?

  • Answer: this compound exhibits:

  • IC50 of 15 nM against CXCR4 receptor binding .
  • IC50 of 1.3 nM in CXCL12-induced calcium flux assays, indicating superior potency compared to AMD3100 (IC50 = 0.02–0.2 nM in similar assays) .
  • Selectivity : Demonstrated minimal inhibition of CYP isozymes and hERG channels, unlike earlier antagonists like Plerixafor (AMD3100), which show cardiac toxicity risks .

Q. How should researchers design in vitro studies to assess this compound’s impact on cancer metastasis?

  • Answer: Use:

  • 3D invasion assays (e.g., Matrigel-coated systems) to model tumor cell migration .
  • Co-culture systems with stromal cells to mimic tumor microenvironment (TME) interactions .
  • Flow cytometry to quantify CXCR4 surface expression pre- and post-treatment .

Advanced Research Questions

Q. What in vivo models are most suitable for evaluating this compound’s efficacy in suppressing metastasis?

  • Answer:

  • Orthotopic xenografts (e.g., hepatocellular carcinoma in mice) to study primary tumor growth and distant metastasis .
  • Bone metastasis models (e.g., prostate cancer cell intraosseous growth) to assess dual CXCR4/E-selectin inhibition synergies .
  • Immunocompetent models to evaluate TME modulation, including tumor-associated macrophage (TAM) reprogramming .

Q. How does this compound synergize with existing therapies (e.g., checkpoint inhibitors or chemotherapy)?

  • Answer:

  • Combination with docetaxel : Dual CXCR4 antagonism enhances chemosensitivity in docetaxel-resistant models by suppressing anti-apoptotic pathways .
  • Synergy with anti-PD-1 : Reduces immunosuppressive TAM infiltration and promotes cytotoxic T-cell recruitment .
  • Methodological note : Use sequential dosing (e.g., antagonist pre-treatment followed by chemotherapy) to maximize efficacy .

Q. What are the limitations of current data on this compound’s pharmacokinetics (PK) and how can these be addressed?

  • Answer:

  • Challenge : Limited published data on oral bioavailability and blood-brain barrier penetration.
  • Solutions :
  • Microsomal stability assays to predict metabolic clearance .
  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling in preclinical species .

Q. How do researchers reconcile contradictory findings in CXCR4 antagonist studies (e.g., variability in IC50 values across assays)?

  • Answer:

  • Assay-specific factors : Calcium flux (functional inhibition) vs. binding assays (receptor occupancy) yield different IC50 values .
  • Cell-type dependence : Primary cells vs. immortalized lines may exhibit divergent CXCR4 signaling .
  • Standardization : Use reference compounds (e.g., AMD3100) as internal controls .

Q. What structural modifications differentiate this compound from earlier-generation antagonists?

  • Answer:

  • Core scaffold : Compound 2 (this compound) features a peptidomimetic structure optimized for metabolic stability, unlike AMD3100’s bicyclam framework .
  • Substituent analysis : Hydrophobic moieties enhance binding to CXCR4’s transmembrane domain, reducing off-target effects .

Methodological and Data Analysis Questions

Q. What biomarkers should be monitored in clinical trials to evaluate this compound’s efficacy?

  • Answer:

  • Circulating tumor cells (CTCs) with CXCR4+ phenotype .
  • Plasma CXCL12 levels as a surrogate for pathway activation .
  • Immunohistochemistry (IHC) for TAM polarization markers (e.g., CD163 vs. CD86) .

Q. How can researchers address challenges in quantifying this compound’s anti-metastatic effects in heterogenous tumor models?

  • Answer:
  • Multiplex imaging (e.g., PET/CT with CXCR4-targeted tracers) .
  • Single-cell RNA sequencing to dissect TME heterogeneity post-treatment .
  • Statistical rigor : Use non-parametric tests for skewed metastasis data .

Properties

Molecular Formula

C21H27FN6

Molecular Weight

382.5 g/mol

IUPAC Name

7-fluoro-N-methyl-N-[[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methyl]-5,6-dihydroquinolin-8-amine

InChI

InChI=1S/C21H27FN6/c1-15-24-17(13-19(25-15)28-11-9-26(2)10-12-28)14-27(3)21-18(22)7-6-16-5-4-8-23-20(16)21/h4-5,8,13H,6-7,9-12,14H2,1-3H3

InChI Key

WMEHBBIQEDSPKV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C)CN(C)C3=C(CCC4=C3N=CC=C4)F

Origin of Product

United States

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